molecular formula C7H10N4OS B14586666 3-[(4-Aminopyrimidin-2-YL)sulfanyl]propanamide CAS No. 61445-76-9

3-[(4-Aminopyrimidin-2-YL)sulfanyl]propanamide

Cat. No.: B14586666
CAS No.: 61445-76-9
M. Wt: 198.25 g/mol
InChI Key: CUHJKQUSPRGPAL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Aminopyrimidin-2-yl)sulfanyl]propanamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and sulfur-containing reagents.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the pyrimidine derivative with a thiol reagent under basic conditions.

    Attachment of the Propanamide Moiety: The final step involves the reaction of the sulfanyl-pyrimidine intermediate with a propanamide derivative, typically under acidic or basic conditions to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Aminopyrimidin-2-yl)sulfanyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide to an amine.

    Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 3-[(4-Aminopyrimidin-2-yl)sulfanyl]propanamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Aminopyrimidin-2-yl)sulfanyl]propanamide is unique due to its combination of a pyrimidine ring, an amino group, and a sulfanyl group, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

61445-76-9

Molecular Formula

C7H10N4OS

Molecular Weight

198.25 g/mol

IUPAC Name

3-(4-aminopyrimidin-2-yl)sulfanylpropanamide

InChI

InChI=1S/C7H10N4OS/c8-5-1-3-10-7(11-5)13-4-2-6(9)12/h1,3H,2,4H2,(H2,9,12)(H2,8,10,11)

InChI Key

CUHJKQUSPRGPAL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1N)SCCC(=O)N

Origin of Product

United States

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